molecular formula C50H54N7O8P B12287262 N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide

Cat. No.: B12287262
M. Wt: 912.0 g/mol
InChI Key: ZNKFQCJEZKZIPC-UHFFFAOYSA-N
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Description

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as methoxy, cyano, and phosphanyl groups. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core purine structure, followed by the sequential addition of various functional groups. Key steps include:

    Formation of the Purine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Addition of the Benzamide Group: This is achieved through a coupling reaction using reagents such as benzoyl chloride and a suitable base.

    Introduction of the Methoxyphenyl Groups: These groups are added via etherification reactions using methoxyphenols and an appropriate catalyst.

    Incorporation of the Cyano and Phosphanyl Groups: These steps involve nucleophilic substitution reactions using cyanoethanol and di(propan-2-yl)phosphine, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles can be used, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of the cyano group would yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide exerts its effects is complex and involves multiple molecular targets and pathways. The compound’s various functional groups allow it to interact with different biomolecules, potentially inhibiting or activating specific enzymes or receptors. Detailed studies are required to fully elucidate these mechanisms.

Properties

Molecular Formula

C50H54N7O8P

Molecular Weight

912.0 g/mol

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C50H54N7O8P/c1-8-29-61-45-44(65-66(63-30-15-28-51)57(34(2)3)35(4)5)42(64-49(45)56-33-54-43-46(52-32-53-47(43)56)55-48(58)36-16-11-9-12-17-36)31-62-50(37-18-13-10-14-19-37,38-20-24-40(59-6)25-21-38)39-22-26-41(60-7)27-23-39/h1,9-14,16-27,32-35,42,44-45,49H,15,29-31H2,2-7H3,(H,52,53,55,58)

InChI Key

ZNKFQCJEZKZIPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCC#C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Origin of Product

United States

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